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Compound of Interest

Compound Name: Cyclopentanethiol

Cat. No.: B157770

Introduction

Cyclopentanethiol (CAS 1679-07-8), also known as cyclopentyl mercaptan, is a volatile sulfur
compound recognized for its potent and complex aroma profile.[1][2] It is classified as a
flavoring agent by the Flavor and Extract Manufacturers Association (FEMA Number: 3262) and
the Joint FAO/WHO Expert Committee on Food Additives (JECFA Number: 516).[3][4]
Regulatory bodies have concluded that there is "no safety concern at current levels of intake
when used as a flavouring agent".[3][5] Cyclopentanethiol is characterized by a savory,
alliaceous, and slightly meaty aroma, with notes of onion, garlic, and celery.[1][2] These
characteristics make it a valuable component in the creation of savory flavors for a variety of
food products, including baked goods, meat products, soups, and dairy products.[1]

These application notes provide a comprehensive overview of the use of cyclopentanethiol as
a flavoring agent in food science, including its physicochemical properties, flavor profile,
recommended usage levels, and detailed protocols for its analysis.

Physicochemical and Regulatory Information

A summary of the key physicochemical properties and regulatory identifiers for
cyclopentanethiol is provided in the table below.
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Property Value Reference
Chemical Name Cyclopentanethiol [3]
Synonyms Cyclopentyl mercaptan [3][6]
CAS Number 1679-07-8 [31[6]
Molecular Formula C5H10S [6]
Molecular Weight 102.20 g/mol [6]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 129-131 °C at 745 mmHg [1]
Solubility Slightly .soluble in Waterf 0]
soluble in alcohol and oils

FEMA Number 3262 [3114]
JECFA Number 516 [3]4]

Regulatory Status

No safety concern at current
levels of intake when used as

a flavoring agent.

[3](5]

Flavor Profile and Usage

Cyclopentanethiol possesses a strong and multifaceted flavor profile, making it a significant

contributor to the overall sensory experience of savory food products.

Attribute

Descriptors

Odor

Alliaceous, onion, garlic, horseradish, vegetable,

celery, eggy, savory, meaty

Taste (at 2.00 ppm)

Alliaceous, onion, garlic, horseradish, meaty,

egagy, burnt, vegetable, celery

General Flavor Profile

Savory, with notes of onion, celery, and citrus.
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Recommended Usage Levels

Cyclopentanethiol is a potent flavoring agent and should be used at very low concentrations.
A general guideline for its application in various food categories is provided below.

Food Category Recommended Usage Level (mg/kg)
Bakery Products 0.1
Meat Products 0.1
Soups 0.1
Dairy Products 0.1
Condiments 0.1
Cereals 0.1

Experimental Protocols

Quantitative Analysis of Cyclopentanethiol in Food
Products by Gas Chromatography-Mass Spectrometry
(GC-MS)

This protocol outlines a method for the extraction and quantification of cyclopentanethiol from

a food matrix. The analysis of volatile thiols is challenging due to their low concentrations and
high reactivity.[7]

1. Principle: Volatile compounds, including cyclopentanethiol, are extracted from the food
sample using headspace solid-phase microextraction (HS-SPME). The extracted compounds
are then thermally desorbed into a gas chromatograph for separation and subsequently
detected and quantified by a mass spectrometer.

2. Materials and Reagents:
o Cyclopentanethiol standard (=97% purity)

 Internal standard (e.g., 2-methyl-3-furanthiol or a deuterated analog)
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Sodium chloride (analytical grade)

Deionized water

Food sample for analysis

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS)

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

. Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

SPME-compatible injection port

Analytical balance

Vortex mixer

Thermostatic water bath or heating block

. Procedure:

Sample Preparation:

o Homogenize the food sample to a uniform consistency.

o

Weigh 5.0 = 0.1 g of the homogenized sample into a 20 mL headspace vial.

[¢]

Add 5 mL of deionized water and 2 g of sodium chloride to the vial.

[¢]

Spike the sample with a known concentration of the internal standard.

[e]

Immediately seal the vial with the screw cap.

Extraction (HS-SPME):
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o Equilibrate the sealed vial at 60°C for 15 minutes in a water bath or heating block.

o Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

e Desorption and GC-MS Analysis:

o Retract the fiber and immediately insert it into the GC injection port, heated to 250°C, for
thermal desorption for 5 minutes.

o GC Conditions (example):

= Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25
pm film thickness).

= Oven Program: Start at 40°C (hold for 3 min), ramp to 240°C at 5°C/min (hold for 5
min).

» Carrier Gas: Helium at a constant flow of 1.0 mL/min.
o MS Conditions (example):

» |onization Mode: Electron lonization (EIl) at 70 eV.

» Mass Range: m/z 35-350.

» Acquisition Mode: Selected lon Monitoring (SIM) for targeted quantification, using
characteristic ions for cyclopentanethiol (e.g., m/z 102, 69, 41) and the internal
standard.

5. Quantification:

e Prepare a calibration curve using standard solutions of cyclopentanethiol in a model food
matrix, spiked with the same concentration of the internal standard.

o Calculate the concentration of cyclopentanethiol in the sample by comparing the peak area
ratio of the analyte to the internal standard against the calibration curve.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b157770?utm_src=pdf-body
https://www.benchchem.com/product/b157770?utm_src=pdf-body
https://www.benchchem.com/product/b157770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample Preparation Extraction Analysis

Click to download full resolution via product page

Workflow for the quantitative analysis of cyclopentanethiol in food by HS-SPME-GC-MS.

Sensory Evaluation of Cyclopentanethiol

This protocol describes a method for determining the odor detection threshold of
cyclopentanethiol in an aqueous solution using a trained sensory panel.

1. Principle: The odor detection threshold is the lowest concentration of a substance that can
be detected by a certain percentage of a sensory panel. A forced-choice ascending
concentration series method is commonly used.

2. Panelist Selection and Training:

e Select 15-20 panelists based on their sensory acuity, ability to describe aromas, and
availability.

» Train panelists on the recognition of various savory and sulfurous aromas, including a diluted
standard of cyclopentanethiol.

3. Materials:
o Cyclopentanethiol standard

e Odor-free water
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Glass sniffing bottles with Teflon-lined caps
Graduated pipettes and volumetric flasks
. Procedure:
Sample Preparation:
o Prepare a stock solution of cyclopentanethiol in ethanol.

o Prepare a series of aqueous dilutions from the stock solution, ranging from concentrations
well below and above the expected threshold (e.g., from parts per trillion to parts per
billion).

Sensory Evaluation:

o Present panelists with a series of triangle tests. In each test, three samples are presented:
two are blanks (odor-free water) and one contains a specific concentration of
cyclopentanethiol.

o The concentrations are presented in an ascending order.
o Panelists are asked to identify the "odd" sample in each set.
o A correct identification is required to proceed to the next higher concentration.

o The individual threshold is the lowest concentration at which a panelist correctly identifies
the odd sample in two consecutive triangle tests.

. Data Analysis:

Calculate the geometric mean of the individual thresholds to determine the panel's odor
detection threshold.
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Workflow for sensory evaluation to determine odor detection threshold.
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Stability and Off-Flavor Formation

Thiols, including cyclopentanethiol, are generally reactive and can be unstable in food
matrices, especially during thermal processing.[8] Their degradation can lead to a loss of
desired flavor or the formation of off-flavors. The stability of cyclopentanethiol is influenced by
factors such as temperature, pH, and the presence of other food components like sugars and
amino acids.[8] It is recommended to conduct stability studies in the specific food matrix to
determine the optimal processing conditions and shelf-life for products containing
cyclopentanethiol.

Conclusion

Cyclopentanethiol is a potent flavoring agent that can impart desirable savory, alliaceous, and
meaty notes to a wide range of food products. Its effective use requires careful consideration of
dosage due to its low sensory thresholds. The analytical and sensory protocols provided in
these notes offer a framework for the quality control and application development of
cyclopentanethiol in the food industry. Further research into its stability in various food
systems will enhance its application and ensure consistent product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cyclopentanethiol: Application Notes for Food
Flavoring]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157770#cyclopentanethiol-as-a-flavoring-agent-in-
food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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